2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound with the molecular formula C19H20F3NO2. This compound is notable for its unique structure, which includes both tert-butyl and trifluoromethoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-tert-butylphenol with 2,2-difluoroacetyl chloride to form 2-(4-tert-butylphenoxy)-2,2-difluoroacetyl chloride. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under appropriate conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group is known to enhance the compound’s binding affinity and selectivity, potentially leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide stands out due to its unique combination of tert-butyl and trifluoromethoxy groups. Similar compounds include:
- 2-(4-tert-butylphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide
- 2-(4-tert-butylphenoxy)-N-(4-fluoro-phenyl)acetamide
- 2-(4-tert-butylphenoxy)-N-(3-trifluoromethyl-phenyl)acetamide These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F5NO3/c1-17(2,3)12-4-8-14(9-5-12)27-18(20,21)16(26)25-13-6-10-15(11-7-13)28-19(22,23)24/h4-11H,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDHORPKAXHFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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